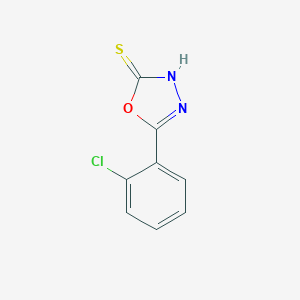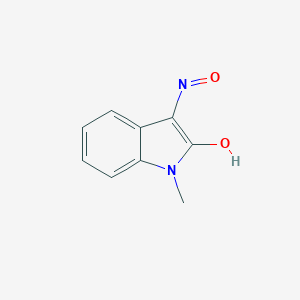
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline, also known as Veratrole, is an organic compound that belongs to the group of aniline derivatives. It is a white crystalline powder that has a molecular weight of 243.29 g/mol. Veratrole has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is not well understood. However, studies suggest that it may act on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This compound may also act as an antioxidant and protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies suggest that this compound has an analgesic effect and may be useful in the treatment of pain. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antitumor activity and may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has several advantages for laboratory experiments. It is readily available, easy to synthesize, and relatively inexpensive. This compound is also stable under standard laboratory conditions and can be stored for an extended period. However, this compound has some limitations for laboratory experiments. It is toxic and can be harmful if ingested or inhaled. Therefore, appropriate safety measures should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline. One potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of this compound in the treatment of cancer. Further studies are also needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is an organic compound that has been studied for its potential use in various scientific research applications. It is readily available, easy to synthesize, and relatively inexpensive. This compound has several biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor activity. While this compound has some limitations for laboratory experiments, it has several potential future directions for study, including its use in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline can be synthesized through a simple reaction between aniline and veratraldehyde. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has been studied for its potential use in various scientific research applications. One of the significant applications is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds. This compound is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
7093-78-9 |
|---|---|
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2,4-dimethoxyaniline |
InChI |
InChI=1S/C16H19NO4/c1-18-11-5-7-13(15(9-11)20-3)17-14-8-6-12(19-2)10-16(14)21-4/h5-10,17H,1-4H3 |
Clave InChI |
SOMRPPKYBOJTMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




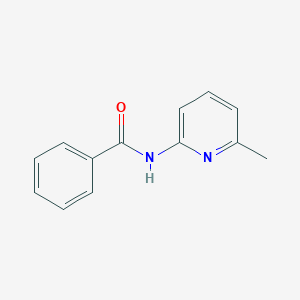
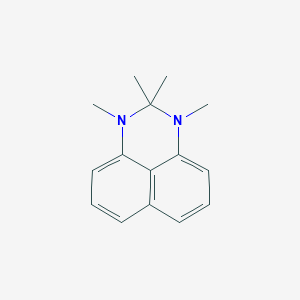
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)




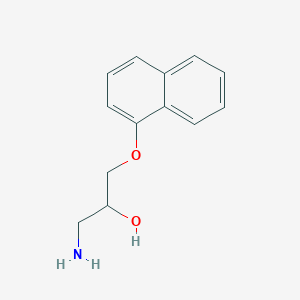
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
